molecular formula C8H15NO3 B1370867 Ethyl 5-hydroxypiperidine-3-carboxylate CAS No. 915230-04-5

Ethyl 5-hydroxypiperidine-3-carboxylate

Cat. No. B1370867
M. Wt: 173.21 g/mol
InChI Key: IRFBFQHDDSNPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxypiperidine-3-carboxylate, also known as EHPC, is a type of organic compound that is widely used in various scientific research applications. It is an important intermediate in the synthesis of various drugs, and its use in the laboratory has been increasing in recent years.

Scientific Research Applications

  • Chemical Synthesis

    • Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride is a chemical compound with the CAS Number: 1207194-49-7 . It’s used in chemical synthesis . The specific methods of application or experimental procedures are not provided in the source .
    • The outcomes of its use in chemical synthesis are not specified in the source .
  • Organic Chemistry

    • A study was conducted on the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester .
    • The specific methods of application or experimental procedures are not provided in the source .
    • The outcomes of the study are not specified in the source .
  • Pharmaceuticals

    • Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride is a chemical compound with the CAS Number: 1207194-49-7 . It’s used in the synthesis of pharmaceuticals . The specific methods of application or experimental procedures are not provided in the source .
    • The outcomes of its use in pharmaceutical synthesis are not specified in the source .
  • Material Science

    • Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a similar compound with the CAS Number: 1272756-00-9 . It’s used in material science . The specific methods of application or experimental procedures are not provided in the source .
    • The outcomes of its use in material science are not specified in the source .
  • Chemical Analysis
    • Ethyl 5-Hydroxypiperidine-3-carboxylate can be analyzed using various chemical analysis techniques such as NMR, HPLC, LC-MS, UPLC . The specific methods of application or experimental procedures are not provided in the source .
    • The outcomes of its use in chemical analysis are not specified in the source .

properties

IUPAC Name

ethyl 5-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFBFQHDDSNPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxypiperidine-3-carboxylate

Synthesis routes and methods

Procedure details

Anhydrous HCl was bubbled through a suspension of (±)-5-hydroxypiperidine-3-carboxylic acid (5.6 g, 38.6 mmol) (according to the procedures as disclosed in J. Med. Chem., 25, 1157-1162, (1982)), cooled to 0° C. in EtOH (100 mL), until saturation was reached. The reaction mixture was warmed to room temperature, stirred overnight, then concentrated in vacuo. The crude salt was cooled to 0° C. in CHCl3 (80 mL), and anhydrous NH3 was bubbled through the solution. The resulting white precipitate was removed by vacuum filtration, and the filtrate was concentrated in vacuo to provide 6.6 g (99%) of (±) ethyl 5-hydroxypiperidine-3-carboxylate as a pale yellow oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxypiperidine-3-carboxylate
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Ethyl 5-hydroxypiperidine-3-carboxylate
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Ethyl 5-hydroxypiperidine-3-carboxylate
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Ethyl 5-hydroxypiperidine-3-carboxylate
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Ethyl 5-hydroxypiperidine-3-carboxylate

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